molecular formula C8H11ClO5 B12562480 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate CAS No. 143869-70-9

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate

Katalognummer: B12562480
CAS-Nummer: 143869-70-9
Molekulargewicht: 222.62 g/mol
InChI-Schlüssel: AUGWMDPOMBTNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H11ClO5. It is a derivative of methacrylate and is known for its applications in various fields, including polymer chemistry and materials science .

Vorbereitungsmethoden

The synthesis of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with chloromethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) for polymerization and bases like triethylamine for substitution reactions. Major products formed include methacrylate polymers and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The chloromethoxy group can participate in various chemical reactions, allowing for the modification of the polymer’s properties. Molecular targets include the active sites of polymerization initiators and the functional groups of co-monomers .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate include:

The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and allows for the synthesis of specialized polymers with unique properties.

Eigenschaften

CAS-Nummer

143869-70-9

Molekularformel

C8H11ClO5

Molekulargewicht

222.62 g/mol

IUPAC-Name

2-(chloromethoxycarbonyloxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H11ClO5/c1-6(2)7(10)12-3-4-13-8(11)14-5-9/h1,3-5H2,2H3

InChI-Schlüssel

AUGWMDPOMBTNAS-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCOC(=O)OCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.